molecular formula C23H22N2O3S2 B11976926 isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11976926
M. Wt: 438.6 g/mol
InChI Key: LOWVWPVZZYOTRR-LDADJPATSA-N
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Description

Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family This compound features a unique structure that includes a thiazole ring fused with a pyrimidine ring, along with various substituents such as isopropyl, methyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the one-pot three-component fusion reaction. This reaction involves the condensation of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. The reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of heterogeneous catalysts like vanadium oxide on fluorapatite ensures high yield and eco-friendly conditions. The process is optimized for rapid synthesis, mild reaction conditions, and easy work-up, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the complex structure .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase or other enzymes essential for cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which enhance its chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22N2O3S2

Molecular Weight

438.6 g/mol

IUPAC Name

propan-2-yl (2E)-7-methyl-2-[(4-methylphenyl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O3S2/c1-13(2)28-22(27)19-15(4)24-23-25(20(19)17-6-5-11-29-17)21(26)18(30-23)12-16-9-7-14(3)8-10-16/h5-13,20H,1-4H3/b18-12+

InChI Key

LOWVWPVZZYOTRR-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC(C)C)C4=CC=CS4

Origin of Product

United States

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